A Technical Guide to the Hepatic Microsomal Metabolism of 5,5-Dimethyl-2-P-tolylmorpholine
A Technical Guide to the Hepatic Microsomal Metabolism of 5,5-Dimethyl-2-P-tolylmorpholine
Abstract: The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive, prospective analysis of the metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine, a novel morpholine derivative. While specific experimental data for this compound is not yet publicly available, this document synthesizes established principles of drug metabolism to predict its biotransformation in human liver microsomes. We present a detailed framework for the elucidation of its metabolic profile, including robust, step-by-step protocols for microsomal stability and metabolite identification, grounded in authoritative methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally validate the metabolic pathways of novel morpholine-containing compounds.
Introduction: The Imperative of Metabolic Profiling
5,5-Dimethyl-2-P-tolylmorpholine represents a novel chemical scaffold with potential therapeutic applications. Its structure, featuring a morpholine ring, a tolyl group, and gem-dimethyl substitution, presents several potential sites for metabolic attack. Understanding its biotransformation is critical for several reasons:
-
Pharmacokinetic Prediction: The rate and extent of metabolism are primary determinants of a drug's half-life and clearance, which are essential for establishing appropriate dosing regimens.[1]
-
Identification of Active or Toxic Metabolites: Metabolites can be pharmacologically active, contributing to the desired therapeutic effect, or they can be toxic, leading to adverse drug reactions.[2] Early identification of these is crucial for safety assessment.
-
Drug-Drug Interaction (DDI) Potential: Identifying the specific enzymes responsible for metabolism, primarily Cytochrome P450 (CYP) isoforms, allows for the prediction and mitigation of potential DDIs.[3][4]
Liver microsomes are a subcellular fraction isolated from the endoplasmic reticulum of hepatocytes.[5] They are a robust and widely used in vitro tool because they contain a high concentration of Phase I metabolic enzymes, most notably the CYP superfamily, making them ideal for early-stage metabolic screening.[6][7]
The Hepatic Microsomal System: A Workhorse for In Vitro Metabolism
Liver microsomes serve as the primary system for investigating Phase I metabolism.[7] These vesicles are enriched with key enzyme families:
-
Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the most important enzymes in drug metabolism, responsible for the oxidative biotransformation of the vast majority of drugs.[3][8] Key isoforms for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[4]
-
Flavin-containing Monooxygenases (FMOs): These enzymes also catalyze the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur.
-
UDP-glucuronosyltransferases (UGTs): While primarily considered Phase II enzymes, UGTs are also present in the microsomal fraction and can be studied by supplementing incubations with the necessary cofactors.[1][9]
The choice of liver microsomes for initial metabolic studies is strategic; it provides a cost-effective, high-throughput method to assess metabolic stability and identify the primary oxidative "soft spots" on a molecule.[6][10]
Predicted Metabolic Pathways of 5,5-Dimethyl-2-P-tolylmorpholine
Based on established metabolic transformations of morpholine-containing drugs and aromatic compounds, several pathways are predicted for 5,5-Dimethyl-2-P-tolylmorpholine.[11][12] The primary sites of metabolism, or "metabolic soft spots," are likely the tolyl methyl group, the carbon atoms of the morpholine ring adjacent to the nitrogen and oxygen, and the aromatic ring itself.[12]
The following biotransformations are proposed:
-
Benzylic Hydroxylation: The methyl group on the tolyl ring is a prime target for oxidation by CYP enzymes (e.g., CYP2C9, CYP3A4) to form a primary alcohol (M1). This alcohol can be further oxidized to an aldehyde and then a carboxylic acid (M2).
-
Aromatic Hydroxylation: Direct oxidation of the tolyl ring can lead to the formation of phenolic metabolites (M3). The position of hydroxylation is influenced by the directing effects of the existing substituents.
-
Aliphatic Hydroxylation: The carbon atoms on the morpholine ring, particularly those adjacent (alpha) to the heteroatoms, are susceptible to CYP-mediated hydroxylation (M4).[12]
-
N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized by CYPs or FMOs to form an N-oxide metabolite (M5).
-
Morpholine Ring Opening: Following an initial oxidation event on the morpholine ring, subsequent cleavage can occur, leading to more polar, linear metabolites (M6).[11][12]
These predicted pathways are visualized in the diagram below.
Caption: Predicted Phase I metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine.
Experimental Framework for Elucidation
A systematic experimental approach is required to confirm these predicted pathways and quantify the rate of metabolism. This involves two core experiments: a microsomal stability assay and a metabolite identification study.
Protocol 1: Microsomal Stability Assay
This experiment determines the rate at which the parent compound is depleted when incubated with liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[6][13][14]
Objective: To quantify the in vitro metabolic stability of 5,5-Dimethyl-2-P-tolylmorpholine in human liver microsomes.
Materials:
-
5,5-Dimethyl-2-P-tolylmorpholine (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[15]
-
Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound not found in the matrix).
-
96-well incubation plates and analytical plates
-
Incubator Shaker (37°C)
-
Centrifuge
-
LC-MS/MS System
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by further dilution in buffer.
-
Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (performed in duplicate):
-
Aliquot the HLM solution into the wells of a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM.[10]
-
Include two control conditions: a no-cofactor control (replace NADPH system with buffer) to assess non-enzymatic degradation, and a no-microsome control to assess compound stability in the buffer.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-cofactor control).
-
Immediately remove an aliquot from each well for the T=0 time point and add it to a separate 96-well plate containing the ice-cold quenching solution.[6]
-
Continue incubation at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench the reaction in the same manner.[10]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.[14]
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of this percentage is plotted against time.
-
Elimination Rate Constant (k): Determined from the negative slope of the linear regression line.
-
Half-Life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (Clint): Calculated as (0.693 / t½) * (incubation volume / mg of microsomal protein).
Caption: Experimental workflow for the microsomal stability assay.
Protocol 2: Metabolite Profiling and Identification
This experiment aims to detect, characterize, and tentatively identify the structures of metabolites formed during the incubation.[16][17]
Objective: To identify the major metabolites of 5,5-Dimethyl-2-P-tolylmorpholine formed in human liver microsomes.
Methodology: The incubation procedure is similar to the stability assay, but with some modifications to maximize metabolite formation. A higher concentration of the test compound (e.g., 10 µM) and a longer final time point (e.g., 60 or 120 minutes) may be used. The key difference lies in the analytical technique.
Analytical Approach: High-Resolution LC-MS/MS
-
Full Scan Analysis: The LC-MS is operated in full scan mode to detect all ions present in the sample. The high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its potential metabolites.[17][18]
-
Data Mining: Post-acquisition data mining software is used to search for predicted metabolites. This involves searching for specific mass shifts corresponding to common metabolic reactions (e.g., +15.9949 Da for oxidation/hydroxylation, +29.9707 Da for carboxylation).[17][19]
-
MS/MS Fragmentation Analysis: Once potential metabolites are detected, a targeted MS/MS experiment is performed. The metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced.[2]
-
Structural Elucidation: The combination of accurate mass measurement and MS/MS fragmentation data allows for the confident structural assignment of the metabolites.[16][18]
Caption: Workflow for metabolite profiling and identification using LC-MS/MS.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The results from the microsomal stability assay can be presented in a table format.
Table 1: Hypothetical Microsomal Stability Data
| Compound | t½ (min) | Clint (µL/min/mg protein) | Classification |
|---|---|---|---|
| 5,5-Dimethyl-2-P-tolylmorpholine | 25 | 55.4 | Moderate Clearance |
| Verapamil (Control) | < 10 | > 138.6 | High Clearance |
| Dextromethorphan (Control) | 35 | 39.6 | Moderate Clearance |
Classification based on standard industry benchmarks.
The structural elucidation of metabolites is a puzzle-solving exercise. For example, if a metabolite (M1) shows a mass increase of +15.9949 Da and its MS/MS spectrum shows the loss of a water molecule (18 Da) which is absent in the parent spectrum, this strongly suggests the addition of a hydroxyl group. If the fragments containing the tolyl group are shifted by 16 Da while fragments of the morpholine ring are unchanged, this confirms the site of modification as the tolyl group.
Conclusion
This guide outlines a predictive and experimental framework for characterizing the metabolic pathways of 5,5-Dimethyl-2-P-tolylmorpholine in human liver microsomes. By combining established principles of drug metabolism with robust in vitro methodologies, researchers can efficiently determine the metabolic stability and identify the primary biotransformation products of this and other novel chemical entities. This foundational knowledge is indispensable for guiding lead optimization, predicting in vivo pharmacokinetics, and ensuring the development of safer, more effective medicines.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]
-
Zhu, M., Zhao, W., & Zhang, D. (2015). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical Analysis, 5(4), 217–225. [Link]
-
Labcorp. (n.d.). MetID insights for drug development. Retrieved from Labcorp Drug Development website. [Link]
-
Li, Y., & Li, F. (2016). Metabolite Identification in Drug Discovery. In Methods in Molecular Biology (Vol. 1425, pp. 249-266). Springer Nature. [Link]
-
Zetterberg, F., Al-Saffar, A., & Jurva, U. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry, 63(15), 8034-8047. [Link]
-
Aftab, S. O. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]
-
Zhang, J., Liu, J., & Li, N. (2005). In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 526-535. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website. [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]
-
Thakkar, D., et al. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 52(12), 1148-1158. [Link]
-
OSHA. (n.d.). Morpholine - Analytical Method. Retrieved from ALS website. [Link]
-
Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601918. [Link]
-
Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5601918. [Link]
-
Singh, R., & Kumar, A. (2021). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
-
Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.3.1-7.3.21. [Link]
-
Aldea, M., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Devlin, T. M. (2015). Cytochromes P450. [Presentation]. [Link]
-
Iimoto, D. Y., et al. (2016). Aryl Morpholino Triazenes Inhibit Cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters, 26(14), 3321-3324. [Link]
-
Wang, B., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(15), 3620. [Link]
-
Desta, Z., & Flockhart, D. A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8794. [Link]
-
Lynch, T., & Price, A. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
Kokkinakis, D. M., & Hollenberg, P. F. (1987). Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. Cancer Research, 47(14), 3608-3614. [Link]
-
Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]
Sources
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 17. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labcorp.com [labcorp.com]
- 19. Metabolite Identification in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]



